molecular formula C7H10BNO3 B1418801 (6-Ethoxypyridin-2-yl)boronic acid CAS No. 913373-41-8

(6-Ethoxypyridin-2-yl)boronic acid

Cat. No. B1418801
M. Wt: 166.97 g/mol
InChI Key: GKYDQFHHCDAUDA-UHFFFAOYSA-N
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Description

“(6-Ethoxypyridin-2-yl)boronic acid” is a boronic acid compound with the CAS Number: 913373-41-8 . It has a molecular weight of 166.97 . The IUPAC name for this compound is 6-ethoxy-2-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20C .


Molecular Structure Analysis

The InChI code for “(6-Ethoxypyridin-2-yl)boronic acid” is 1S/C7H10BNO3/c1-2-12-7-5-3-4-6 (9-7)8 (10)11/h3-5,10-11H,2H2,1H3 . This compound contains two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .


Chemical Reactions Analysis

Boronic acids, including “(6-Ethoxypyridin-2-yl)boronic acid”, have unique physicochemical and electronic characteristics. They can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . They have been used in cross-coupling reactions and have shown reactivity towards catechols in aqueous solution .


Physical And Chemical Properties Analysis

“(6-Ethoxypyridin-2-yl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere and under -20C .

Scientific Research Applications

Fluorescence Quenching and Sensor Design

(6-Ethoxypyridin-2-yl)boronic acid derivatives exhibit fluorescent properties, making them suitable for sensor design. A study on 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), a similar compound, highlighted its potential in fluorescence quenching applications. The study explored the quenching of 2MPBA fluorescence by aniline in various solvents, providing insights into the static quenching mechanism and the potential for sensor applications (Melavanki, 2018).

Cross-Coupling Reactions

(6-Ethoxypyridin-2-yl)boronic acid derivatives are valuable in synthesis and isolation. For instance, 5 or 6-halopyridin-2-yl-boronic acids and esters have been prepared and found to undergo Pd-catalyzed coupling with arylhalides. These reactions facilitate the production of new pyridine libraries, demonstrating the compound's utility in cross-coupling reactions (Bouillon et al., 2003).

Boronic Acid Catalysis

Beyond reagent use in transition metal-catalyzed transformations, boronic acids serve as catalysts in various organic reactions. They form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation. This versatility includes the formation of amides from amines and the activation of alcohols to form carbocation intermediates, highlighting the compound's catalytic potential in organic synthesis (Hall, 2019).

Molecular Structure and Interactions

Studies on boron-containing compounds, including (6-Ethoxypyridin-2-yl)boronic acid derivatives, focus on their interaction with organic compounds and biological molecules. These interactions are crucial for pharmaceutical and biological applications, suggesting the compound's significance in drug design and medicinal chemistry (Hernández-Negrete et al., 2021).

Biomedical Applications

Boronic acids, including (6-Ethoxypyridin-2-yl)boronic acid derivatives, have diverse biomedical applications, such as in the treatment of diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in synthesizing functional polymers for various biomedical applications (Cambre & Sumerlin, 2011).

Safety And Hazards

The safety information for “(6-Ethoxypyridin-2-yl)boronic acid” includes several hazard statements such as H302-H315-H319 . Precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Future Directions

Boronic acids, including “(6-Ethoxypyridin-2-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

(6-ethoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-5-3-4-6(9-7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYDQFHHCDAUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671270
Record name (6-Ethoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxypyridin-2-yl)boronic acid

CAS RN

913373-41-8
Record name (6-Ethoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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